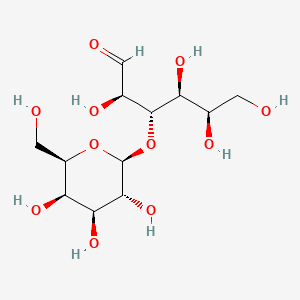

3-O-β-D-galactopyranosyl-D-galactose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

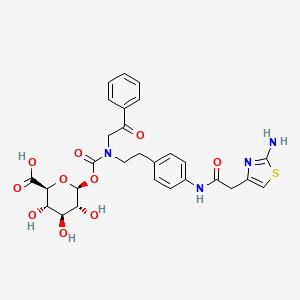

3-O-beta-D-Galactopyranosyl-D-galactose is a disaccharide composed of two galactose molecules linked by a glycosidic bond This compound is a part of the larger family of oligosaccharides and is known for its role in various biological and chemical processes

Applications De Recherche Scientifique

3-O-beta-D-Galactopyranosyl-D-galactose has several scientific research applications:

Chemistry: It is used in the synthesis of more complex carbohydrates and as a model compound for studying glycosidic bond formation and cleavage.

Biology: The compound is studied for its role in cellular processes and as a substrate for various enzymes.

Industry: It is used in the food industry as a functional ingredient and in biotechnology for the production of bioactive compounds

Mécanisme D'action

Biochemical Pathways

The compound is involved in the modulation of bacterial growth in the colon . It promotes the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria, while inhibiting the growth of harmful bacteria like Bacteroides, Clostridia, coliform bacteria, Eubacteria, and Salmonella . This modulation of bacterial growth is a result of the compound’s fermentation by the microbiota in the colon .

Pharmacokinetics

The compound passes through the stomach and small intestine without being digested or absorbed in significant amounts . It reaches the colon intact, where it is fermented by the intestinal microbiota . The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound and their impact on its bioavailability are yet to be fully understood.

Result of Action

The fermentation of 3-O-β-D-Galactopyranosyl-D-Galactose by the microbiota in the colon results in the production of organic acids, such as short-chain fatty acids and lactic acid . These acids lower the pH of the colon and act as an osmotic laxative . The compound’s action also results in the modulation of bacterial growth, promoting the growth of beneficial bacteria and inhibiting harmful ones .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s fermentation by the microbiota and its resulting effects are dependent on the conditions in the colon . Additionally, the compound’s interaction with its targets, such as β-galactosidases, can be influenced by factors like pH and temperature

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-beta-D-Galactopyranosyl-D-galactose typically involves the enzymatic reaction catalyzed by beta-galactosidase. This enzyme facilitates the glycosidic bond formation between two galactose molecules. The reaction conditions often include a controlled temperature and pH to optimize the enzyme activity. For instance, the reaction might be carried out at a temperature of around 39.8°C with a specific enzyme concentration and substrate molar ratio .

Industrial Production Methods

Industrial production of 3-O-beta-D-Galactopyranosyl-D-galactose can involve large-scale enzymatic synthesis using microbial beta-galactosidases. These enzymes are sourced from various microorganisms such as yeasts, fungi, and bacteria. The process involves fermentation, enzyme extraction, and purification to obtain the desired disaccharide .

Analyse Des Réactions Chimiques

Types of Reactions

3-O-beta-D-Galactopyranosyl-D-galactose undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.

Hydrolysis: This reaction involves the cleavage of the glycosidic bond by the addition of water, resulting in the formation of two galactose molecules.

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form aldehydes or carboxylic acids.

Glycosylation: This reaction involves the addition of a glycosyl group to the compound, forming more complex oligosaccharides.

Common Reagents and Conditions

Hydrolysis: Beta-galactosidase enzyme, water, and a buffer solution with a controlled pH.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Glycosylation: Glycosyl donors and acceptors, along with catalysts like glycosyltransferases.

Major Products Formed

Hydrolysis: Two molecules of D-galactose.

Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.

Glycosylation: More complex oligosaccharides.

Comparaison Avec Des Composés Similaires

Similar Compounds

Lactulose: A synthetic disaccharide composed of galactose and fructose.

Melibiose: A disaccharide composed of galactose and glucose.

Palatinose: A disaccharide composed of glucose and fructose.

Trehalose: A disaccharide composed of two glucose molecules.

Uniqueness

3-O-beta-D-Galactopyranosyl-D-galactose is unique due to its specific glycosidic linkage and its role as a substrate for beta-galactosidase. Unlike other disaccharides, it is specifically involved in the formation and cleavage of glycosidic bonds in biological systems, making it a valuable compound for studying enzymatic reactions and metabolic pathways .

Propriétés

IUPAC Name |

(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEHCIVVZVBCLE-IQVNANRASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the biological significance of 3-O-β-D-galactopyranosyl-D-galactose?

A1: This disaccharide is a significant component of certain glycoproteins. For instance, it's found as part of the O-glycosyl-linked chains in epiglycanin, a major glycoprotein found on the surface of TA3-Ha mammary carcinoma ascites cells []. These complex carbohydrate structures on glycoproteins often play crucial roles in cell signaling, immune recognition, and cell-cell interactions.

Q2: How can this compound be selectively cleaved from epiglycanin?

A2: Research demonstrates that specific enzymes can target and cleave this disaccharide from epiglycanin. Both endo-N-acetyl-α-D-galactosaminidase from Diplococcus pneumoniae and N-acetyl-α-D-galactosaminyl-oligosaccharidase from Clostridium perfringens have shown the ability to effectively release this compound from epiglycanin []. This enzymatic approach highlights the specificity of these enzymes for the disaccharide structure and its linkage within the larger glycoprotein.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

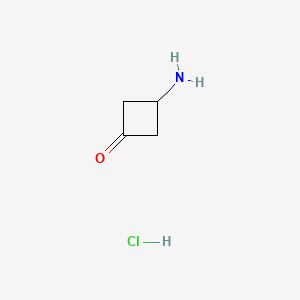

![(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B571558.png)